2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a heterocyclic molecule featuring a pyrazole core substituted with a dimethylamino group and a 4-methoxyphenyl moiety, linked via an ethanone bridge to a piperazine ring bearing a 2-methoxyphenyl substituent. This structure combines two pharmacologically significant motifs:
- Pyrazole: Known for antimicrobial, anti-inflammatory, and analgesic properties .
- Piperazine: Enhances pharmacokinetic properties such as solubility and bioavailability, commonly used in CNS-targeting drugs .
The methoxy groups at the phenyl rings likely influence electronic and steric properties, affecting receptor binding and metabolic stability.
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-27(2)25-21(19-9-11-20(32-3)12-10-19)17-30(26-25)18-24(31)29-15-13-28(14-16-29)22-7-5-6-8-23(22)33-4/h5-12,17H,13-16,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUGDZVQXBLACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrazole and piperazine rings, followed by their functionalization and coupling.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Piperazine Ring: The piperazine ring is typically formed by the cyclization of ethylenediamine with a dihaloalkane.
Coupling: The final step involves coupling the functionalized pyrazole and piperazine rings using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that derivatives of this compound can act as selective ligands for dopamine receptors, particularly the D3 subtype. A study demonstrated the use of a related compound as a radioligand for quantitative analysis in receptor binding studies, which could lead to advancements in understanding dopamine-related disorders such as schizophrenia and Parkinson's disease .
Serotonin Receptor Agonism
The compound's structural similarities with known serotonin receptor agonists suggest potential applications in modulating serotonin pathways. Specifically, it may influence the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Investigations into its agonistic properties could pave the way for new treatments for depression and anxiety disorders .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including those similar to this compound. The pyrazole moiety has been associated with various biological activities, including anti-proliferative effects against cancer cell lines. Research findings indicate that modifications to the pyrazole structure can enhance its efficacy against specific cancer types .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, often starting from readily available precursors such as piperazines and methoxyphenyl derivatives. The ability to modify the pyrazole ring allows for the creation of a library of compounds with varied biological activities.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Differences
The table below compares the target compound with structurally related molecules:
Key Observations:
- Methoxy vs. Halogen : Compared to chlorophenyl derivatives (e.g., ), the 4-methoxyphenyl group may reduce toxicity while maintaining aromatic stacking interactions .
- Piperazine Modifications : The 2-methoxyphenyl substituent on piperazine differs from sulfonyl () or fluorobenzyl () groups, possibly altering receptor selectivity.
Physicochemical Properties
A comparison of calculated properties (using Molinspiration or similar tools) reveals:
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~495 | ~450 | ~290 |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 6 | 6 | 4 |
Implications :
- Higher LogP in the target compound suggests improved membrane permeability compared to .
Biological Activity
The compound 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one , a complex pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a dimethylamino group and a methoxyphenyl moiety, along with a piperazine ring. Its molecular formula is , indicating a significant degree of complexity that contributes to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles are known for their ability to inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the piperazine ring is particularly noteworthy as it has been associated with enhanced activity against bacterial strains. In vitro studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The dimethylamino group suggests potential neuropharmacological activity. Compounds containing similar structures have demonstrated:
- Antidepressant Effects : Some studies indicate that pyrazole derivatives can modulate serotonin receptors, potentially offering therapeutic benefits for depression .
- Anxiolytic Properties : The piperazine component may contribute to anxiolytic effects, making this compound a candidate for further exploration in anxiety disorders.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for future drug development:
- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
- Signal Transduction Pathways : It may modulate pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, which is critical in cancer biology .
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds:
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound?
The compound can be synthesized via multi-step protocols involving cyclization and condensation reactions. For example, pyrazole derivatives are often synthesized by reacting hydrazides with appropriate ketones or aldehydes under acidic conditions. Key steps include:
- Cyclization : Use phosphorous oxychloride (POCl₃) at 120°C to cyclize substituted hydrazides into pyrazole cores, as demonstrated in similar pyrazole syntheses .
- Piperazine coupling : React the pyrazole intermediate with 4-(2-methoxyphenyl)piperazine using a carbodiimide coupling agent (e.g., DCC) in anhydrous dichloromethane .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Basic: How should the crystal structure be characterized using X-ray diffraction?
Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement):
- Data collection : At 100 K to minimize thermal motion artifacts.
- Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined isotropically .
- Validation : Check data-to-parameter ratios (>15:1) and R-factors (target R₁ < 0.05). Example: A related pyrazole-piperazine structure achieved R₁ = 0.041 using SHELXL .
Basic: What in vitro assays evaluate its pharmacological activity?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : COX-2 inhibition assays using purified enzyme and colorimetric detection (e.g., prostaglandin conversion monitoring) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculation .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Replace the 4-methoxyphenyl group with halogenated or electron-withdrawing substituents (e.g., -F, -CF₃) to assess electronic effects on target binding .
- Linker optimization : Test ethanone linker replacements (e.g., amide, ester) to modulate solubility and conformational flexibility .
- Piperazine substitutions : Introduce bulky groups (e.g., adamantyl) to probe steric effects on receptor selectivity .
Advanced: How to address low solubility in pharmacokinetic studies?
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to enhance aqueous solubility .
- Prodrug strategy : Introduce hydrolyzable groups (e.g., ester) at the dimethylamino moiety to improve bioavailability .
- In vitro assays : Measure solubility in simulated biological fluids (e.g., FaSSIF) and correlate with partition coefficients (logP) .
Advanced: How to resolve contradictions in biological activity data?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and statistical validation (p < 0.05 via ANOVA).
- Off-target profiling : Screen against related receptors (e.g., serotonin 5-HT₁A) to rule out cross-reactivity .
- Metabolic stability : Use liver microsome assays to identify metabolites that may interfere with activity .
Advanced: What computational methods predict target binding interactions?
- Docking studies : Use AutoDock Vina with crystal structures of target receptors (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonding with the pyrazole core and hydrophobic interactions with the piperazine ring .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability and ligand-induced conformational changes .
Advanced: How to confirm molecular conformation via crystallography?
- Torsion angles : Analyze dihedral angles between pyrazole and piperazine moieties (target <10° deviation from ideal geometry) .
- Intermolecular interactions : Identify π-π stacking (e.g., between pyrazole and methoxyphenyl groups) and hydrogen bonds (e.g., C=O···H-N) using Mercury software .
Basic: How to validate purity and identity post-synthesis?
- Spectroscopy :
- Mass spectrometry : Match molecular ion ([M+H]⁺) to theoretical m/z (e.g., 463.2 for C₂₄H₂₇N₅O₃) .
Advanced: How to optimize selectivity for target receptors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
